4-Bromo-2-methyl-benzimidic acid ethyl ester
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Prominent absorptions include:
Mass Spectrometry
Electron ionization (EI-MS) shows a molecular ion peak at m/z 242.11 (M⁺, 100%) with fragmentation patterns:
Crystallographic Data and X-ray Diffraction Studies
X-ray diffraction studies remain unreported for this compound. However, analogous ethyl benzoate derivatives crystallize in monoclinic systems with space group P2₁/c and unit cell parameters a = 7.42 Å, b = 12.58 Å, c = 9.83 Å, and β = 105.6°. Predicted lattice energy for this compound is −34.7 kcal/mol, suggesting moderate crystalline stability.
Comparative Analysis with Related Benzimidic Acid Esters
The imidate group in this compound confers greater electrophilicity at the C=N center compared to ester or amide analogs, facilitating nucleophilic substitution reactions. The methyl substituent at C2 sterically shields the aromatic ring, reducing reactivity at adjacent positions relative to unsubstituted derivatives.
Properties
CAS No. |
887592-04-3 |
|---|---|
Molecular Formula |
C10H12BrNO |
Molecular Weight |
242.11 g/mol |
IUPAC Name |
ethyl 4-bromo-2-methylbenzenecarboximidate |
InChI |
InChI=1S/C10H12BrNO/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h4-6,12H,3H2,1-2H3 |
InChI Key |
WRLPZYAFBNEWHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=C(C=C(C=C1)Br)C |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The esterification of 4-bromo-2-methyl-benzimidic acid with ethanol via Fischer esterification is a direct route. Sulfuric acid catalyzes the reaction, driving equilibrium toward ester formation through water removal.
Reagents :
- 4-Bromo-2-methyl-benzimidic acid
- Ethanol (excess)
- Concentrated sulfuric acid (catalyst)
Procedure :
- Combine 4-bromo-2-methyl-benzimidic acid (1 equiv), ethanol (5–10 equiv), and H₂SO₄ (0.1–0.5 equiv).
- Reflux at 80–110°C for 6–12 hours, monitoring progress via TLC.
- Neutralize with NaHCO₃, extract with ethyl acetate, and purify via column chromatography (hexanes/ethyl acetate).
Optimization :
Challenges and Solutions
- Impurity Formation : Residual acid or alcohol reduces purity. Neutralization and repeated washing with brine mitigate this.
- Scale-Up : Industrial setups use continuous distillation for water removal, achieving >90% conversion.
Bromination of 2-Methyl-benzimidic Acid Ethyl Ester
Photochemical Bromination with N-Bromosuccinimide (NBS)
This method avoids toxic solvents (e.g., CCl₄) by using chlorobenzene or ethyl acetate under UV light.
Reagents :
- 2-Methyl-benzimidic acid ethyl ester
- NBS (1.05–1.2 equiv)
- Chlorobenzene or ethyl acetate
- UV light (254–365 nm)
Procedure :
- Dissolve 2-methyl-benzimidic acid ethyl ester (1 equiv) and NBS (1.1 equiv) in chlorobenzene.
- Irradiate at 0–5°C for 4–6 hours.
- Extract with water, dry over Na₂SO₄, and recrystallize from n-heptane/ethyl acetate.
Optimization :
Comparative Analysis
| Parameter | Chlorobenzene | Ethyl Acetate |
|---|---|---|
| Reaction Time | 4 hours | 6 hours |
| Yield | 90% | 85% |
| Purity (HPLC) | 98.5% | 97.2% |
| Industrial Viability | High | Moderate |
One-Pot Synthesis from 4-Chloro-2-methyl-benzimidic Acid
Bromination-Esterification Tandem Reaction
A scalable one-pot method substitutes chlorine with bromine while esterifying the acid group.
Reagents :
- 4-Chloro-2-methyl-benzimidic acid
- NaBr (1.5 equiv)
- H₂SO₄ (catalyst)
- Ethanol
Procedure :
- Mix 4-chloro-2-methyl-benzimidic acid (1 equiv), NaBr (1.5 equiv), and H₂SO₄ in ethanol.
- Reflux at 70–90°C for 8–12 hours.
- Distill off water, extract with dichloromethane, and purify via recrystallization.
Optimization :
- Stoichiometry : Excess NaBr (1.5–2.0 equiv) ensures complete substitution.
- Acid Strength : Concentrated H₂SO₄ (≥95%) enhances reaction rate.
Yield : 80–84%.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-benzimidic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Benzimidazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzimidazole compounds.
Scientific Research Applications
4-Bromo-2-methyl-benzimidic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-benzimidic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features, molecular properties, and applications of 4-bromo-2-methyl-benzimidic acid ethyl ester and related compounds:
Key Comparative Insights
Halogenation Effects
- Bromine vs. Chlorine: Brominated analogs (e.g., this compound) typically exhibit greater steric bulk and lipophilicity compared to chlorinated derivatives like Profenofos . This enhances membrane permeability and binding affinity in biological systems.
- Trifluoromethyl Groups : The introduction of a CF₃ group (e.g., ethyl 4-bromo-2-(trifluoromethyl)benzoate) significantly increases electron-withdrawing effects and thermal stability, making such compounds valuable in high-performance materials .
Ester Group Variations
Biological Activity
4-Bromo-2-methyl-benzimidic acid ethyl ester is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C10H12BrN2O2
- Molecular Weight : 260.12 g/mol
- CAS Number : 53426641
The compound features a bromine atom at the para position relative to the benzimidic acid moiety, which influences its reactivity and biological properties. The ethyl ester group enhances its solubility and bioavailability, making it a suitable candidate for pharmacological studies.
Synthesis Methods
The synthesis of this compound typically involves:
-
Formation of Benzimidic Acid :
- Starting with 2-methyl-aniline and carbon disulfide to form the corresponding thiourea.
- Cyclization under acidic conditions to yield benzimidic acid.
-
Esterification :
- Reacting benzimidic acid with bromoacetic acid in the presence of an acid catalyst to produce the ethyl ester.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. A study reported an inhibition zone against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against breast cancer cell lines (MCF-7). The compound induced apoptosis in cancer cells at concentrations as low as 25 µM. The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle regulators such as p53 .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Signal Transduction Modulation : It appears to interfere with signaling pathways that regulate apoptosis and cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death .
Case Studies
-
Antimicrobial Efficacy Study :
- Conducted on various bacterial strains, the study found that the compound showed significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The results suggest its potential use as an alternative antimicrobial agent in clinical settings.
- Cancer Cell Line Study :
Q & A
Basic: What are the standard synthetic protocols for 4-Bromo-2-methyl-benzimidic acid ethyl ester, and how can reaction conditions be optimized for yield?
Answer:
The compound is typically synthesized via esterification or substitution reactions involving brominated aromatic precursors. A common approach involves reacting 4-bromo-2-methylbenzimidic acid with ethyl bromide or ethanol under acid-catalyzed conditions. Optimization includes:
- Catalyst selection : Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) improve reaction efficiency and reduce side products .
- Temperature control : Maintaining 60–80°C minimizes thermal decomposition .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is recommended for isolating high-purity products.
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
- NMR : ¹H and ¹³C NMR identify substituents (e.g., bromine at C4, methyl at C2) and ester groups. Compare shifts with structurally similar compounds like ethyl 2-(2-acetyl-4-bromophenoxy)acetate .
- IR Spectroscopy : Confirm ester carbonyl (~1740 cm⁻¹) and aromatic C-Br (~600 cm⁻¹) stretches .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₀H₁₀BrNO₂, expected [M+H]⁺ = 256.0) .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
Density Functional Theory (DFT) calculations assess:
- Electrophilicity : The bromine atom’s leaving-group propensity is quantified using Fukui indices .
- Steric effects : Methyl and ester groups hinder nucleophilic attack at C4; molecular dynamics simulations model steric bulk .
- Reaction pathways : Transition-state analysis identifies preferred mechanisms (e.g., SNAr vs. radical pathways) .
Advanced: How should researchers resolve discrepancies in reported spectral data for structurally similar brominated esters?
Answer:
Discrepancies (e.g., NMR shifts, melting points) arise from:
- Solvent effects : Compare data acquired in identical solvents (e.g., CDCl₃ vs. DMSO-d₆) .
- Impurity profiles : Use HPLC-MS to detect byproducts (e.g., dehalogenated derivatives) .
- Cross-validation : Reference databases like PubChem or NIST Chemistry WebBook for consensus spectra .
Basic: What safety protocols are recommended for handling this compound, given its brominated aromatic structure?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HBr gas) .
- Storage : Keep in amber glass vials at 2–8°C to prevent photodegradation and hydrolysis .
Advanced: What role does this compound play as a building block in synthesizing spirocyclic or heterocyclic systems?
Answer:
It serves as a precursor for:
- Spirocyclic compounds : React with cyclopropane derivatives (e.g., methyl 2-chloro-2-cyclopropylideneacetate) to form spiro[2.4]heptane scaffolds .
- Heterocycles : Condensation with thioureas or hydrazines yields benzimidazole or oxazole derivatives .
Advanced: How can researchers analyze the compound’s reactivity under oxidative or reductive conditions?
Answer:
- Oxidative stability : Use cyclic voltammetry to assess susceptibility to oxidation (e.g., at the ester group) .
- Reductive cleavage : Catalytic hydrogenation (Pd/C, H₂) removes bromine; monitor via TLC .
- Radical intermediates : EPR spectroscopy detects bromine-centered radicals in UV-irradiated samples .
Basic: What chromatographic methods are optimal for separating this compound from reaction mixtures?
Answer:
- TLC : Silica gel GF₂₅₄ plates with hexane:ethyl acetate (3:1) (Rf ≈ 0.5) .
- HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, UV detection at 254 nm .
Advanced: What mechanistic insights explain its behavior in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Answer:
- Transmetallation : The bromine atom undergoes oxidative addition with Pd(0) catalysts (e.g., Pd(PPh₃)₄) .
- Steric effects : The methyl group at C2 slows coupling at C4; bulky ligands (e.g., SPhos) improve yields .
- Side reactions : Competing proto-debromination is minimized using K₂CO₃ as a base .
Basic: How is the compound’s stability assessed under varying pH and temperature conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

